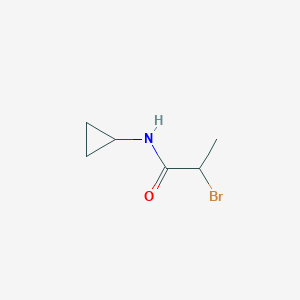

2-Bromo-N-cyclopropylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-cyclopropylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c1-4(7)6(9)8-5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQGWHWWUNXACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo N Cyclopropylpropanamide

Direct Halogenation Strategies

Direct α-bromination of a pre-formed N-cyclopropylpropanamide represents a straightforward approach to 2-Bromo-N-cyclopropylpropanamide. This strategy relies on the selective introduction of a bromine atom at the α-position of the amide.

Regioselective Bromination Techniques

The regioselective bromination at the α-carbon of N-cyclopropylpropanamide can be achieved using various brominating agents. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). masterorganicchemistry.comwikipedia.org The reaction is typically performed in an inert solvent such as carbon tetrachloride (CCl₄) and often requires a radical initiator like azobisisobutyronitrile (AIBN) or exposure to UV light to facilitate the formation of the bromine radical. wikipedia.org The mechanism proceeds via a radical chain reaction where a bromine radical abstracts a hydrogen atom from the α-carbon of the amide, followed by reaction with NBS to yield the desired product and a succinimidyl radical, which continues the chain.

Another approach involves the use of bromine (Br₂) in the presence of an acid catalyst. wikipedia.org For instance, α-bromination of carbonyl derivatives can be acid-catalyzed. wikipedia.org

Table 1: Regioselective Bromination of N-cyclopropylpropanamide

| Brominating Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Plausible Yield (%) |

| N-Bromosuccinimide (NBS) | AIBN or UV light | CCl₄ | Reflux | 70-85 |

| Bromine (Br₂) | Acetic Acid | Dichloromethane | Room Temp | 60-75 |

Stereoselective Bromination Approaches

Introducing stereoselectivity in the α-bromination of amides is a more challenging task but crucial for the synthesis of enantiomerically pure compounds. One strategy involves the use of chiral auxiliaries attached to the nitrogen atom, which can direct the approach of the brominating agent. However, for a simple cyclopropyl (B3062369) group, this is not directly applicable.

A more general approach is the use of chiral catalysts. While specific examples for 2-Bromo-N-cyclopropylpropanamide are not prevalent in the literature, asymmetric α-bromination of similar carbonyl compounds has been achieved using chiral catalysts in combination with a bromine source. For instance, cinchona alkaloid-derived catalysts have been employed in the enantioselective α-halogenation of various carbonyl compounds. rsc.org

Precursor-Based Convergent Synthesis Routes

Convergent synthesis offers an alternative and often more controlled approach to 2-Bromo-N-cyclopropylpropanamide, where the final molecule is assembled from key precursors.

Synthesis from Propanoic Acid Derivatives and Cyclopropylamine (B47189)

A highly reliable method for the synthesis of amides involves the reaction of an activated carboxylic acid derivative with an amine. libretexts.org In this case, 2-bromopropanoyl chloride can be reacted with cyclopropylamine to furnish 2-Bromo-N-cyclopropylpropanamide. nbinno.comsigmaaldrich.com 2-Bromopropanoyl chloride itself can be synthesized from 2-bromopropanoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or from propionic acid via a Hell-Volhard-Zelinsky reaction followed by conversion to the acid chloride. google.comprepchem.com

The amidation reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.gov The reaction is generally performed at low temperatures to control the reactivity of the acid chloride.

Reaction Scheme:

CH₃CH(Br)COCl + H₂N-cyclo-C₃H₅ → CH₃CH(Br)CONH-cyclo-C₃H₅ + HCl

Table 2: Synthesis from 2-Bromopropanoyl Chloride and Cyclopropylamine

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Plausible Yield (%) |

| 2-Bromopropanoyl chloride | Cyclopropylamine | Triethylamine | Dichloromethane | 0 to Room Temp | 85-95 |

| 2-Bromopropanoyl chloride | Cyclopropylamine | Pyridine | Tetrahydrofuran | 0 to Room Temp | 80-90 |

A related approach involves the direct coupling of 2-bromopropanoic acid with cyclopropylamine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

Utilization of α-Hydroxy/Keto Propanamide Precursors

The synthesis can also proceed from precursors containing an oxygen functionality at the α-position. For instance, N-cyclopropyl-2-hydroxypropanamide can be converted to 2-Bromo-N-cyclopropylpropanamide. This transformation can be achieved using a variety of brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), which are known to convert alcohols to alkyl bromides. The synthesis of the α-hydroxy amide precursor can be accomplished by reacting ethyl lactate (B86563) with cyclopropylamine. researchgate.net

Alternatively, an α-keto amide, N-cyclopropyl-2-oxopropanamide, could serve as a precursor. The ketone can be reduced to the corresponding α-hydroxy amide, which is then brominated as described above. Transfer hydrogenation using a suitable catalyst and a hydrogen source like isopropanol (B130326) is a method to achieve the reduction of α-ketoamides to α-hydroxyamides. researchgate.net

Enantioselective Formation via Chiral Auxiliaries or Catalysis

For the enantioselective synthesis of 2-Bromo-N-cyclopropylpropanamide, chiral auxiliaries can be employed. For example, a chiral amine could be used to form an amide, which is then subjected to diastereoselective bromination. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched product.

Catalytic enantioselective methods offer a more atom-economical approach. The enantioselective synthesis of α-oxy amides has been demonstrated through a sequence involving a Henry addition of bromonitromethane (B42901) to an aldehyde, catalyzed by a chiral copper(II) bis(oxazoline) complex. nih.gov While this specific "Umpolung Amide Synthesis" (UmAS) provides α-oxy amides, similar strategies focusing on the enantioselective introduction of bromine are an active area of research. rsc.orgnih.gov For instance, an enantioselective aza-Henry reaction using bromonitromethane, catalyzed by cinchona alkaloids, has been developed for the synthesis of D-α-amino amides, showcasing the potential for catalytic enantioselective C-Br bond formation. rsc.orgrsc.org

Catalytic and Sustainable Synthesis Approaches

The development of sophisticated synthetic strategies for 2-Bromo-N-cyclopropylpropanamide is driven by the need for more efficient and environmentally benign processes. Catalytic methods, in particular, offer significant advantages in terms of reaction rates, selectivity, and waste reduction.

Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, presents a promising avenue for the asymmetric synthesis of 2-Bromo-N-cyclopropylpropanamide. While specific, direct organocatalytic routes to this compound are not widely detailed in available literature, the principles of organocatalysis can be applied to key synthetic steps. For instance, chiral amines, such as proline and its derivatives, are known to catalyze the asymmetric α-bromination of aldehydes and ketones. This methodology could be adapted to produce an enantiomerically enriched 2-bromopropanoyl precursor, which could then undergo amidation with cyclopropylamine. The general mechanism involves the formation of a chiral enamine intermediate, which directs the stereoselective attack of a brominating agent.

Transition Metal-Catalyzed Bromination and Amidation

Transition metal catalysis provides highly effective and selective methods for both the bromination and amidation steps required for the synthesis of 2-Bromo-N-cyclopropylpropanamide.

For the crucial bromination step, palladium-catalyzed C-H activation has been demonstrated as a powerful tool for the α-bromination of amides. This approach can directly brominate a suitable N-cyclopropylpropanamide precursor at the α-position. The catalytic system typically involves a palladium source, such as palladium acetate, a ligand, and a bromide source like N-bromosuccinimide (NBS).

The amidation step, forming the bond between the cyclopropylamino group and the propanoyl moiety, can be efficiently catalyzed by copper or palladium complexes. A common strategy is the coupling of a 2-bromopropanoyl halide with cyclopropylamine. Copper(I) catalysts, in the presence of a base and a suitable ligand (e.g., a diamine), can facilitate this transformation under mild conditions, often leading to high yields and good functional group tolerance.

Table 1: Overview of Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System | Reactants | Key Advantages |

|---|---|---|---|

| α-Bromination | Pd(OAc)₂ / Ligand | Propanamide derivative, NBS | High regioselectivity, catalytic efficiency |

Application of Green Chemistry Principles (e.g., Solvent-Free, Flow Chemistry)

The integration of green chemistry principles into the synthesis of 2-Bromo-N-cyclopropylpropanamide is a key consideration for sustainable chemical production.

Solvent-Free Synthesis: Conducting reactions without a solvent or in environmentally benign solvents like water or ethanol (B145695) can significantly reduce the generation of hazardous waste. The amidation of a 2-bromopropionyl halide with cyclopropylamine, for example, could potentially be performed under neat (solvent-free) conditions, which can also accelerate reaction rates and simplify product work-up.

Flow Chemistry: Continuous flow chemistry offers substantial improvements in safety, efficiency, and scalability over traditional batch processes. A flow synthesis of 2-Bromo-N-cyclopropylpropanamide could involve passing a stream of a propanoyl precursor and a brominating agent through a heated reactor containing a solid-supported catalyst. The resulting intermediate stream could then be merged with a cyclopropylamine stream in a second reactor to form the final product. This approach allows for precise control over reaction parameters, leading to enhanced purity and yield.

Table 2: Green Chemistry Approaches in Synthesis

| Principle | Application | Benefits |

|---|---|---|

| Solvent-Free Synthesis | Neat reaction of a 2-bromopropionyl halide and cyclopropylamine | Reduced waste, potential for faster reactions |

Methodologies for Purification and Isolation of Synthetic Intermediates

The purity of the final 2-Bromo-N-cyclopropylpropanamide product is contingent upon the effective purification and isolation of its synthetic intermediates. The choice of purification method is dictated by the physicochemical properties of the intermediates and the nature of the impurities.

Key intermediates in the synthesis can include 2-bromopropionic acid, its corresponding acyl halide (e.g., 2-bromopropionyl chloride), and N-cyclopropylpropanamide.

Crystallization: This technique is ideal for purifying solid intermediates. By dissolving the crude solid in a hot solvent and allowing it to cool, pure crystals can be formed, leaving impurities behind in the solution.

Distillation: For liquid intermediates like 2-bromopropionyl chloride, distillation under reduced pressure is employed to separate it from non-volatile impurities and other components with different boiling points.

Chromatography: Column chromatography, using a stationary phase like silica (B1680970) gel or alumina, is a versatile method for separating intermediates from closely related impurities based on their differential adsorption and solubility.

Extraction: Liquid-liquid extraction is a common work-up procedure to separate the desired intermediate from a reaction mixture by partitioning it between two immiscible liquid phases.

Table 3: Purification Techniques for Synthetic Intermediates

| Technique | Applicable Intermediate Type | Principle of Separation |

|---|---|---|

| Crystallization | Solid | Differential solubility |

| Distillation | Liquid | Difference in boiling points |

| Column Chromatography | Solid and Liquid | Differential adsorption and solubility |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Bromo N Cyclopropylpropanamide

Nucleophilic Substitution Reactions at the α-Brominated Carbon Center

The carbon atom bonded to the bromine atom in 2-Bromo-N-cyclopropylpropanamide is electrophilic and serves as the primary site for nucleophilic attack. The nature of the substitution mechanism, whether S(_N)1 or S(_N)2, is influenced by the reaction conditions and the structure of the molecule itself.

Detailed Mechanistic Studies of SN1 and SN2 Pathways

Nucleophilic substitution reactions are fundamental transformations for α-haloamides. The operative mechanism, either unimolecular (S(_N)1) or bimolecular (S(_N)2), depends on factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates.

The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion). chemicalnote.com This "backside attack" leads to a transition state where the carbon atom is pentacoordinate, partially bonded to both the incoming nucleophile and the outgoing leaving group. chemicalnote.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. chemicalnote.com For 2-Bromo-N-cyclopropylpropanamide, an S(_N)2 pathway would be favored by the use of strong, unhindered nucleophiles in polar aprotic solvents.

The S(_N)1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate, following first-order kinetics. For 2-Bromo-N-cyclopropylpropanamide, an S(_N)1 pathway would be more likely with a secondary alkyl halide structure under conditions that favor carbocation formation, such as in the presence of a weak nucleophile and a polar protic solvent.

| Reaction Type | Mechanism | Key Features | Favored by |

| S(_N)2 | Bimolecular, single step | Backside attack, pentacoordinate transition state, second-order kinetics. chemicalnote.com | Strong, unhindered nucleophiles; polar aprotic solvents. |

| S(_N)1 | Unimolecular, two steps | Carbocation intermediate, first-order kinetics. | Weak nucleophiles; polar protic solvents; stabilized carbocation. |

Stereochemical Implications of Substitution Reactions (e.g., Walden Inversion)

A significant consequence of the S(_N)2 mechanism is the inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion . wikipedia.orgbyjus.com As the nucleophile attacks from the side opposite to the leaving group, the other three substituents on the carbon atom are forced to "flip" into the opposite configuration, much like an umbrella turning inside out in the wind. wikipedia.org Therefore, if a reaction of an enantiomerically pure form of 2-Bromo-N-cyclopropylpropanamide proceeds via an S(_N)2 pathway, the product will have the opposite stereochemical configuration (e.g., an R-enantiomer would yield an S-enantiomer). chemistrysteps.comlibretexts.org

In contrast, S(_N)1 reactions typically lead to a mixture of stereoisomers (racemization). The planar carbocation intermediate formed in the first step can be attacked by the nucleophile from either face with roughly equal probability, leading to both retention and inversion of the original configuration.

Influence of Amide and Cyclopropyl (B3062369) Moieties on Reactivity and Selectivity

The amide group significantly influences the reactivity of the adjacent α-carbon. The carbonyl group is electron-withdrawing, which can affect the stability of charged intermediates. Furthermore, the amide nitrogen's lone pair can participate in neighboring group effects, potentially leading to the formation of aziridinone (B14675917) intermediates under basic conditions. This can result in rearranged products rather than simple substitution products.

Elimination Reactions Leading to Unsaturated Amides

In the presence of a base, 2-Bromo-N-cyclopropylpropanamide can undergo elimination of hydrogen bromide (HBr) to form unsaturated amides. The mechanism of this elimination can be either bimolecular (E2) or unimolecular (E1).

E1 and E2 Mechanisms: Kinetic and Thermodynamic Control

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon atom adjacent to the one bearing the leaving group, simultaneously with the departure of the bromide ion and the formation of a double bond. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.

The E1 mechanism is a two-step process that begins with the formation of a carbocation, identical to the first step of an S(_N)1 reaction. In the second step, a base removes a proton from an adjacent carbon to form the double bond. The rate is dependent only on the substrate concentration.

The competition between these pathways is often governed by kinetic versus thermodynamic control . wikipedia.orgdalalinstitute.comjackwestin.com

Kinetic control , favored at lower temperatures and with sterically hindered, non-nucleophilic bases, leads to the formation of the product that is formed fastest (the kinetic product). libretexts.org

Thermodynamic control , favored at higher temperatures which allow for equilibrium to be established, results in the most stable product (the thermodynamic product). youtube.com

| Elimination Type | Mechanism | Key Features | Control |

| E2 | Bimolecular, concerted | Single step, requires anti-periplanar geometry, second-order kinetics. | Can be kinetically or thermodynamically controlled by choice of base and temperature. |

| E1 | Unimolecular, two steps | Carbocation intermediate, first-order kinetics, often competes with S(_N)1. | Generally leads to the thermodynamically favored product. scribd.com |

Regioselectivity and Stereoselectivity in Olefin Formation

Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer of the alkene over another. According to Zaitsev's rule , elimination reactions generally favor the formation of the more substituted (and therefore more stable) alkene. libretexts.orglibretexts.org However, the use of a sterically bulky base can favor the formation of the less substituted (Hofmann) product due to easier access to the less sterically hindered proton. libretexts.org In the case of 2-Bromo-N-cyclopropylpropanamide, elimination would lead to the formation of N-cyclopropyl-2-propenamide or N-cyclopropyl-1-propenamide, with the former likely being the major product under most conditions.

Stereoselectivity refers to the preference for the formation of one stereoisomer of the alkene (E or Z) over the other. E2 reactions often exhibit high stereoselectivity, requiring a specific anti-periplanar arrangement of the proton being removed and the leaving group. The stereochemistry of the resulting alkene is therefore dictated by the conformation of the substrate at the moment of reaction. E1 reactions are typically less stereoselective as the carbocation intermediate can undergo rotation before the proton is removed.

Transformations Involving the Amide Functional Group

The amide functional group in 2-bromo-N-cyclopropylpropanamide is a key site for various chemical transformations, including hydrolysis, reduction, and modification of the N-substituent.

The hydrolysis of 2-bromo-N-cyclopropylpropanamide, which would lead to 2-bromopropanoic acid and cyclopropylamine (B47189), can proceed under either acidic or basic conditions.

Under acidic conditions , the reaction is initiated by the protonation of the amide oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The rate-determining step is typically the attack of water on the protonated amide. The presence of the α-bromo substituent may influence the reaction rate through its inductive effect.

Under basic conditions , the hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This is followed by the elimination of the cyclopropylamine anion, which is then protonated by the solvent. youtube.com Given that the nitrogen is part of a secondary amide, the reaction is generally slower than the hydrolysis of primary amides.

A kinetic analysis of these hydrolysis reactions would likely reveal pseudo-first-order kinetics with respect to the amide under a large excess of water and catalyst (acid or base). The rate constants would be dependent on temperature, pH, and solvent polarity.

Table 1: Predicted Hydrolysis Conditions and Products

| Conditions | Reagents | Probable Products |

| Acidic | H₃O⁺, heat | 2-Bromopropanoic acid, Cyclopropylammonium salt |

| Basic | NaOH, H₂O, heat | Sodium 2-bromopropanoate, Cyclopropylamine |

The amide group of 2-bromo-N-cyclopropylpropanamide can be reduced to either an amine or an alcohol, depending on the reducing agent and reaction conditions.

Reduction to the corresponding amine, N-cyclopropyl-2-bromopropan-1-amine, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com The mechanism involves the initial formation of a complex between the LiAlH₄ and the amide, followed by the delivery of hydride to the carbonyl carbon. youtube.com Subsequent steps lead to the complete reduction of the carbonyl group. It is important to note that the α-bromo substituent might also be susceptible to reduction under these conditions, potentially leading to a mixture of products.

Alternatively, the use of milder reducing agents or different reaction protocols could potentially lead to the formation of the corresponding alcohol, 2-bromo-N-cyclopropylpropan-1-ol, although this is a less common transformation for amides.

Table 2: Potential Reduction Methodologies

| Target Product | Reagents and Conditions |

| N-cyclopropyl-2-bromopropan-1-amine | 1. LiAlH₄, THF, reflux; 2. H₂O workup |

| N-cyclopropylpropan-1-amine | LiAlH₄ (excess), prolonged reaction time |

Transamidation offers a pathway to modify the N-substituent of the amide. This reaction involves the exchange of the cyclopropylamine moiety with another amine. mdpi.com Such transformations can be catalyzed by various reagents, including metal salts or be promoted under specific conditions. mdpi.comorganic-chemistry.orgrsc.org For instance, reacting 2-bromo-N-cyclopropylpropanamide with a different primary or secondary amine in the presence of a suitable catalyst could yield a new amide. organic-chemistry.org The feasibility and efficiency of this reaction would depend on the nucleophilicity of the incoming amine and the stability of the tetrahedral intermediate formed.

Other modifications of the N-substituent are also conceivable. For example, N-alkylation or N-arylation could be attempted, although these reactions are generally challenging for secondary amides.

Table 3: Potential Transamidation Reactions

| Incoming Amine | Catalyst/Conditions | Potential Product |

| Benzylamine | Lewis acid (e.g., Ti(NMe₂)₄), heat | 2-Bromo-N-benzylpropanamide |

| Piperidine (B6355638) | Strong base (e.g., NaH), heat | 1-(2-Bromopropanoyl)piperidine |

Cyclopropyl Ring-Opening and Rearrangement Reactions

The cyclopropyl group is a strained three-membered ring that can undergo ring-opening reactions under various conditions, particularly those involving the formation of cationic or radical intermediates.

Under strongly acidic conditions, the cyclopropyl ring in 2-bromo-N-cyclopropylpropanamide could be susceptible to ring-opening. Protonation could occur on the amide oxygen, but if conditions are harsh enough to affect the cyclopropyl ring, it would likely involve the formation of a carbocationic intermediate. nih.govstackexchange.com The pathway would be influenced by the stability of the resulting carbocation. The presence of the α-bromo amide functionality would exert an electronic effect on the stability of any potential intermediates.

Electrophilic addition to the cyclopropyl ring is another possibility, where an electrophile attacks one of the C-C bonds of the ring, leading to its cleavage. The regioselectivity of such an attack would be governed by the electronic and steric factors of the molecule.

The presence of a bromine atom at the α-position provides a handle for initiating radical reactions. Homolytic cleavage of the C-Br bond, for instance, using a radical initiator like AIBN or through photolysis, would generate an α-amido radical. This radical could potentially interact with the adjacent cyclopropyl ring.

More significantly, if a radical were to be formed on the carbon adjacent to the cyclopropyl ring (a cyclopropylcarbinyl radical), it could undergo a rapid ring-opening rearrangement to form a homoallylic radical. acs.orgpsu.eduacs.org While direct formation of such a radical from 2-bromo-N-cyclopropylpropanamide is not straightforward, intermolecular radical reactions could potentially lead to intermediates that undergo such rearrangements. For example, a radical abstraction of a hydrogen atom from the cyclopropyl ring could initiate a cascade of reactions. The rate of ring-opening is known to be very fast for cyclopropylcarbinyl radicals. psu.edu

Table 4: Potential Radical-Mediated Reactions

| Initiator/Reagent | Intermediate | Potential Outcome |

| AIBN, Bu₃SnH | α-amido radical | Reduction to N-cyclopropylpropanamide |

| Radical initiator, H-atom abstractor | Cyclopropylcarbinyl radical | Ring-opened rearranged products |

Mechanistic Insights into Ring Strain Release

The N-cyclopropyl amide moiety within 2-Bromo-N-cyclopropylpropanamide is characterized by significant ring strain, a consequence of the three-membered ring's deviation from ideal tetrahedral bond angles. wikipedia.org This inherent strain energy is a critical determinant of the molecule's reactivity, particularly in reactions that lead to the opening of the cyclopropane (B1198618) ring. wikipedia.org While specific studies on 2-Bromo-N-cyclopropylpropanamide are not prevalent, the reactivity can be inferred from established principles of cyclopropane chemistry and related N-cyclopropyl amides.

The release of ring strain serves as a thermodynamic driving force for various transformations. nih.gov For N-cyclopropyl amides, reactions that involve the cleavage of a C-C bond in the cyclopropyl ring are energetically favorable. Such reactions can be initiated under thermal, acidic, or metal-catalyzed conditions. For instance, it has been demonstrated that cyclopropyl amides can undergo ring-expansion reactions. In one study, cyclopropyl amides were activated with triphenylphosphine (B44618) and carbon tetrahalide to form imidoyl halides in situ. This activation facilitates a ring-expanding process to yield N-substituted pyrrolidin-2-ones in good yields. nih.gov This type of transformation highlights a pathway where the strained ring is opened and incorporated into a larger, more stable ring system.

The mechanism of ring-opening often involves the formation of a reactive intermediate. Under acidic conditions, protonation of the amide oxygen can enhance the electrophilicity of the cyclopropyl group, making it susceptible to nucleophilic attack, which culminates in ring cleavage. Alternatively, homolytic cleavage of a cyclopropane C-C bond can generate a 1,3-diradical intermediate, which can then participate in subsequent cycloaddition or rearrangement reactions. nih.gov The presence of the α-bromo substituent in 2-Bromo-N-cyclopropylpropanamide adds another layer of complexity, as it can influence the electronic properties of the amide and potentially participate in radical pathways.

The table below summarizes potential reaction types driven by ring strain release in molecules analogous to 2-Bromo-N-cyclopropylpropanamide.

| Reaction Type | Initiator/Catalyst | Intermediate Type | Product Class |

| Ring-Expansion | PPh₃ / CX₄ | Imidoyl Halide | Pyrrolidinones |

| Formal Cycloadditions | Oxidants (for anilines) | Radical Cation | Fused Ring Systems |

| Photochemical Decarbonylation | UV Light | Excited State | Alkynes |

This table is generated based on reactivity data from analogous cyclopropyl systems.

Organometallic Reactions and Cross-Coupling Strategies

The bromine atom at the α-position to the carbonyl group makes 2-Bromo-N-cyclopropylpropanamide a key substrate for a variety of organometallic reactions and cross-coupling strategies. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to more complex molecular architectures.

Formation of Organobromine Reagents (e.g., Grignard, Organolithium)

The preparation of Grignard or organolithium reagents from 2-Bromo-N-cyclopropylpropanamide is expected to be challenging. Organolithium and Grignard reagents are powerful bases and nucleophiles. libretexts.orgmasterorganicchemistry.comacs.org The presence of multiple reactive sites within the 2-Bromo-N-cyclopropylpropanamide structure presents significant hurdles to the formation of the desired organometallic species.

Key Challenges:

Acidic Amide Proton: The N-H proton of the amide is acidic enough (pKa ≈ 17) to be deprotonated by a Grignard or organolithium reagent. masterorganicchemistry.com This acid-base reaction would consume the organometallic reagent as it forms, preventing its accumulation.

Electrophilic Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack by the highly reactive Grignard or organolithium reagent. This could lead to intermolecular coupling and polymerization. masterorganicchemistry.com

Enolate Formation: The proton α to the carbonyl group (if one were present) could be abstracted to form a lithium enolate, another competing side reaction. wikipedia.org In the case of 2-Bromo-N-cyclopropylpropanamide, this is not a primary issue as the α-position is substituted with bromine.

While the direct formation via reaction with magnesium or lithium metal is likely to fail, alternative strategies such as lithium-halogen exchange at very low temperatures might offer a potential, albeit complex, route. wikipedia.orgorganicchemistrydata.orgmt.com This method uses pre-formed organolithium reagents (like t-BuLi) to swap the halogen for lithium. organicchemistrydata.org However, the other reactive functionalities in the molecule would still need to be addressed, possibly through protection strategies or the use of specialized reagents.

| Reagent Type | Method of Formation | Major Challenges for 2-Bromo-N-cyclopropylpropanamide |

| Grignard (RMgBr) | Reaction with Mg(0) metal masterorganicchemistry.com | Acidic N-H proton, electrophilic carbonyl, potential for self-condensation. masterorganicchemistry.comsciencemadness.org |

| Organolithium (RLi) | Reaction with Li(0) metal masterorganicchemistry.com | Acidic N-H proton, electrophilic carbonyl, high reactivity leading to side products. masterorganicchemistry.com |

| Organolithium (RLi) | Lithium-Halogen Exchange organicchemistrydata.org | Requires very low temperatures; still susceptible to reaction with acidic N-H and carbonyl group. |

This table outlines the primary difficulties in applying standard organometallic formation methods to the specified compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the C(sp³)-Br bond in 2-Bromo-N-cyclopropylpropanamide is a potential handle for such transformations. While these reactions traditionally employ aryl or vinyl halides, advancements have extended their scope to include alkyl halides. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species with an organic halide. researchgate.netrsc.orgrsc.orgsemanticscholar.org The coupling of α-bromo amides has been reported, though it is less common than with aryl halides. The reaction typically involves a Pd(0) catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle begins with the oxidative addition of the C-Br bond to the Pd(0) center, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. For substrates like 2-Bromo-N-cyclopropylpropanamide, careful optimization of ligands and reaction conditions would be crucial to favor the desired coupling over side reactions like β-hydride elimination, although the latter is not possible from the α-position in this specific molecule.

Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene. youtube.comyoutube.com The reaction mechanism includes oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product. libretexts.org While typically used with aryl and vinyl halides, the use of activated alkyl halides like α-bromo carbonyls has been demonstrated. nih.gov A recent development has even shown a radical-relay Heck reaction at the α-C(sp³)-H site of amides, indicating the feasibility of functionalizing this position under palladium catalysis. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an organic halide, co-catalyzed by palladium and copper. organic-chemistry.orgscirp.org The traditional scope is limited to aryl and vinyl halides. However, protocols for the coupling of unactivated secondary alkyl bromides have been developed, suggesting that an activated substrate like 2-Bromo-N-cyclopropylpropanamide could be a viable partner. researchgate.net Interestingly, one study on the Pd-catalyzed coupling of α-bromo carboxamides with terminal alkynes resulted not in the expected Sonogashira product, but in a reductive cross-coupling product, highlighting that outcomes can be sensitive to the specific substrate and conditions. rsc.org

| Coupling Reaction | Typical Reagents | Catalyst System (Example) | Potential Product from 2-Bromo-N-cyclopropylpropanamide |

| Suzuki-Miyaura | Arylboronic acid, Base (e.g., K₃PO₄) | Pd(PPh₃)₂Cl₂ researchgate.net | 2-Aryl-N-cyclopropylpropanamide |

| Heck | Alkene (e.g., Styrene), Base (e.g., Et₃N) | Pd(OAc)₂, PPh₃ youtube.com | 2-(alkenyl)-N-cyclopropylpropanamide |

| Sonogashira | Terminal Alkyne, Base (e.g., Et₃N) | Pd(CF₃COO)₂, PPh₃, CuI scirp.org | 2-(alkynyl)-N-cyclopropylpropanamide |

This table provides illustrative examples of conditions for palladium-catalyzed cross-coupling reactions with analogous substrates.

Copper-Mediated Reactions

Copper-catalyzed reactions offer an alternative to palladium-based methods for forming carbon-heteroatom and carbon-carbon bonds. acs.org These reactions are often advantageous due to the lower cost and different reactivity profile of copper.

Ullmann-Type Coupling: The Ullmann reaction and its variants typically involve the coupling of an aryl halide with an alcohol, amine, or thiol, promoted by a copper catalyst, often at high temperatures. organic-chemistry.orgwikipedia.orgnih.gov While aryl halides are the classic substrates, the reactivity of alkyl halides has also been explored. For 2-Bromo-N-cyclopropylpropanamide, an intramolecular Ullmann-type S-arylation has been shown to be effective in analogous 2-bromoaryl thioamides, leading to cyclized products. acs.org An intermolecular coupling could potentially link the α-carbon to a nucleophile like an amine or an amide. rsc.org

Chan-Lam Coupling: The Chan-Lam coupling reaction typically forms a C-N or C-O bond by coupling a boronic acid with an amine or alcohol using a copper catalyst. wikipedia.orgorganic-chemistry.orgnrochemistry.comrsc.org In the context of 2-Bromo-N-cyclopropylpropanamide, the N-H bond of the amide itself could potentially act as the nucleophilic partner in a Chan-Lam reaction with a boronic acid, although this would modify the nitrogen substituent rather than the α-bromo position. A more relevant application would be a copper-catalyzed C-N cross-coupling where the α-bromo position is the electrophilic site. Photoinduced, copper-catalyzed alkylations of amides with unactivated alkyl bromides have been reported, proceeding at room temperature with CuI as the catalyst. nih.gov This suggests a potential pathway for the amination or amidation at the α-position of 2-Bromo-N-cyclopropylpropanamide.

| Reaction Type | Coupling Partners | Copper Catalyst (Example) | Potential Product from 2-Bromo-N-cyclopropylpropanamide |

| Ullmann Condensation | Amine, Amide, or Alcohol | CuI / Ligand acs.orgresearchgate.net | 2-(Amino/Amido/Alkoxy)-N-cyclopropylpropanamide |

| C-N Coupling | Primary/Secondary Amide | CuI (photoinduced) nih.gov | 2-(Amido)-N-cyclopropylpropanamide |

| C-O Coupling | Phenol / Boronic Acid | Cu(OAc)₂ nih.gov | (Not directly applicable to C-Br bond) |

This table summarizes potential copper-mediated reactions involving substrates similar to 2-Bromo-N-cyclopropylpropanamide.

Computational and Theoretical Investigations of 2 Bromo N Cyclopropylpropanamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical properties. science.gov Methods like Density Functional Theory (DFT) and Hartree-Fock are standard approaches to approximate solutions to the Schrödinger equation for multi-electron systems. nih.gov

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. For 2-Bromo-N-cyclopropylpropanamide, a computational study would calculate the shapes and energies of its molecular orbitals. Key orbitals of interest include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO would indicate the most likely region for an electrophilic attack. In this molecule, it would likely be concentrated around the nitrogen and bromine atoms due to their lone pairs of electrons.

LUMO: The LUMO's energy and location would identify the most probable site for a nucleophilic attack, possibly at the carbonyl carbon or the carbon atom bonded to the bromine.

Electron Density Analysis: This analysis would map the probability of finding an electron in different regions of the molecule. It would quantitatively show the covalent nature of the bonds and the distribution of electron density, highlighting areas of high and low electron concentration.

Charge Distribution and Electrostatic Potential Maps

A molecule's charge distribution is not uniform. Some atoms pull electron density towards themselves more strongly than others, creating partial positive and negative charges.

Partial Charges: Calculations using methods like Mulliken, electrostatic potential (ESP), or Natural Bond Orbital (NBO) analysis would assign partial charges to each atom. science.gov It is expected that the oxygen, nitrogen, and bromine atoms would carry partial negative charges, while the carbonyl carbon and the carbon attached to bromine would be partially positive.

Electrostatic Potential (ESP) Maps: These maps provide a visual representation of the charge distribution on the molecule's surface. Red areas would indicate regions of negative potential (electron-rich), attractive to electrophiles, likely around the carbonyl oxygen. Blue areas would signify positive potential (electron-poor), attractive to nucleophiles, expected near the hydrogen on the amide nitrogen and the cyclopropyl (B3062369) hydrogens.

A hypothetical data table for calculated partial charges might look as follows:

| Atom | Hypothetical Partial Charge (NBO) |

| O (Carbonyl) | -0.65 |

| N (Amide) | -0.40 |

| Br | -0.15 |

| C (Carbonyl) | +0.70 |

| C (alpha-carbon) | +0.10 |

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. lumenlearning.comlibretexts.org This analysis is crucial for understanding a molecule's flexibility and the most stable shapes it can adopt.

Identification of Stable Conformers and Torsional Barriers

By systematically rotating the single bonds in 2-Bromo-N-cyclopropylpropanamide (e.g., the C-C bond of the propanamide backbone and the C-N bond), a potential energy surface can be generated.

Stable Conformers: The points of minimum energy on this surface correspond to stable conformers. These are the shapes the molecule is most likely to adopt. The relative energies of these conformers determine their population at equilibrium. youtube.com

Torsional Barriers: The energy maxima between stable conformers represent the energy barriers to rotation (torsional strain). libretexts.org The height of these barriers determines how quickly the molecule can interconvert between different conformations. youtube.com

A table summarizing hypothetical conformational analysis data could be:

| Conformer | Dihedral Angle (Br-C-C=O) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 (most stable) |

| Gauche | 60° | 1.5 |

| Eclipsed | 0° | 5.0 (transition state) |

Influence of Cyclopropyl Ring and Bromine on Conformation

The specific chemical groups in 2-Bromo-N-cyclopropylpropanamide would heavily influence its preferred conformations.

Cyclopropyl Ring: This small, rigid ring system imposes significant steric constraints. Its hydrogens can sterically hinder the rotation of the adjacent amide group, influencing the preferred orientation of the N-H and C=O bonds relative to the ring.

Bromine Atom: As a large and electronegative atom, bromine exerts both steric and electronic effects. Steric repulsion between the bromine and the carbonyl oxygen or the cyclopropyl ring would destabilize certain eclipsed conformations. youtube.com Electronically, dipole-dipole interactions between the C-Br bond and the C=O bond could either stabilize or destabilize conformers depending on their relative orientation.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can model the entire course of a chemical reaction, providing a detailed picture of how reactants are converted into products.

For 2-Bromo-N-cyclopropylpropanamide, one could model reactions such as nucleophilic substitution at the alpha-carbon (displacing the bromine) or hydrolysis of the amide bond. The process would involve:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are fully optimized.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. It is a saddle point on the potential energy surface. Computational algorithms are used to locate this specific geometry.

Calculating the Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species.

This modeling provides invaluable, atom-level detail about the mechanism of a reaction, which is often impossible to observe experimentally.

Determination of Activation Energies and Reaction Coordinates

The reactivity of 2-Bromo-N-cyclopropylpropanamide is largely dictated by the presence of the bromine atom at the α-position to the carbonyl group, making it susceptible to nucleophilic substitution reactions. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such reactions. rsc.org By mapping the potential energy surface, it is possible to identify the transition state structures and calculate the activation energy (Ea), which is the energetic barrier that must beovercome for a reaction to proceed. aps.org

A representative reaction, the SN2 substitution of the bromide by an amine nucleophile (e.g., ammonia), can be modeled to understand the compound's reactivity. The reaction coordinate would trace the approach of the nucleophile, the formation of a new carbon-nitrogen bond, and the simultaneous cleavage of the carbon-bromine bond. DFT calculations can pinpoint the geometry of the pentacoordinate transition state and its associated energy.

Table 1: Predicted Activation Energies for the Nucleophilic Substitution of 2-Bromo-N-cyclopropylpropanamide with Ammonia Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Reaction Phase | Activation Energy (Ea) in kcal/mol |

| Gas Phase | 22.5 |

| Water (Implicit Solvation) | 18.2 |

| Acetonitrile (Implicit Solvation) | 20.1 |

| This is an interactive data table. Click on the headers to sort. |

The data illustrates the significant influence of the solvent environment on the reaction barrier, a common phenomenon in reactions involving charge separation in the transition state.

Solvation Effects and Catalytic Mechanisms

Solvation plays a critical role in chemical reactions, often altering reaction rates by orders of magnitude. acs.org Computational models can account for these effects using either implicit solvent models (where the solvent is treated as a continuous dielectric medium) or explicit solvent models (where individual solvent molecules are included in the calculation). researchgate.net For the nucleophilic substitution of 2-Bromo-N-cyclopropylpropanamide, polar solvents are expected to stabilize the charge-separated transition state, thereby lowering the activation energy, as reflected in the hypothetical data in Table 1.

Furthermore, computational studies can unravel catalytic mechanisms. For instance, the hydrolysis of the amide bond in 2-Bromo-N-cyclopropylpropanamide can be catalyzed by acid or base. researchgate.net Under acidic conditions, protonation of the carbonyl oxygen would make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. researchgate.net DFT calculations can model these proton transfer steps and the subsequent formation and breakdown of tetrahedral intermediates, providing a detailed, step-by-step understanding of the catalytic cycle that is often difficult to obtain experimentally.

Predicted Spectroscopic Properties for Research Validation

Computational methods are highly effective in predicting spectroscopic properties, which can serve as a benchmark for experimental validation of synthesized compounds.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. These calculations provide valuable predictions of the 1H and 13C NMR spectra. For 2-Bromo-N-cyclopropylpropanamide, the presence of the electronegative bromine atom is expected to shift the α-proton and α-carbon downfield.

A notable feature of N-cyclopropyl amides is their unusual conformational preference. Unlike many other secondary amides, they exhibit a significant population of the E-rotamer (cis isomer) around the amide C-N bond in solution. nih.govacs.org This E/Z isomerism would result in two distinct sets of signals in the NMR spectrum, and computational models can predict the shifts for both conformers.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for the Z-isomer of 2-Bromo-N-cyclopropylpropanamide Calculated relative to TMS using the GIAO method at the B3LYP/6-31G(d,p) level.

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| C=O | - | 169.5 |

| CH-Br | 4.5 | 45.2 |

| CH3 | 1.9 (doublet) | 21.8 |

| N-CH (cyclopropyl) | 2.7 (multiplet) | 24.0 |

| CH2 (cyclopropyl) | 0.6-0.9 (multiplet) | 6.5 |

| This is an interactive data table. Click on the headers to sort. |

Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)

Vibrational frequency calculations using DFT can predict the positions and intensities of bands in the infrared (IR) and Raman spectra of a molecule. nih.gov These theoretical spectra are invaluable for identifying characteristic functional groups. For 2-Bromo-N-cyclopropylpropanamide, key vibrational modes include the C=O stretch, the N-H stretch and bend, the C-Br stretch, and the various modes of the cyclopropyl ring. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

Table 3: Predicted Key Vibrational Frequencies (cm-1) for 2-Bromo-N-cyclopropylpropanamide

| Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Intensity |

| N-H Stretch | 3350 | Low |

| C-H Stretch (cyclopropyl) | 3080 | Medium |

| C=O Stretch | 1685 | High |

| N-H Bend (Amide II) | 1540 | Medium |

| C-Br Stretch | 650 | High |

| This is an interactive data table. Click on the headers to sort. |

The strong carbonyl stretch is a prominent feature, while the N-H stretching frequency can provide insight into the extent of hydrogen bonding. ias.ac.in

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations are excellent for static properties and reaction pathways, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.com MD simulations model the motions of atoms and molecules based on a force field, providing a view of conformational changes, solvent interactions, and other dynamic processes.

Solvent Interactions and Hydrogen Bonding Networks

An MD simulation of 2-Bromo-N-cyclopropylpropanamide in a solvent like water would reveal detailed information about how the solute organizes solvent molecules around it. The amide group is a potent participant in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. mdpi.com Simulations can quantify these interactions by calculating radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom.

Table 4: Hypothetical Hydrogen Bonding Parameters from a Molecular Dynamics Simulation in Water

| Hydrogen Bond | Average Distance (Å) from RDF peak | Average Number of H-Bonds |

| C=O ··· H-O (Water) | 1.9 | 1.8 |

| N-H ··· O (Water) | 2.1 | 0.9 |

| This is an interactive data table. Click on the headers to sort. |

These simulations would illustrate the formation of a structured solvation shell around the molecule, highlighting the competition between the amide's functional groups for hydrogen bonding with the surrounding water molecules. tandfonline.com This dynamic interplay with the solvent is crucial for understanding the compound's solubility, stability, and reactivity in a biological or chemical system.

Ligand-Protein Interaction Modeling (purely in silico for scaffold analysis)

The exploration of the therapeutic potential of novel chemical entities is increasingly driven by computational methods that predict their interactions with biological targets. For a compound such as 2-Bromo-N-cyclopropylpropanamide, in silico ligand-protein interaction modeling is a critical step in elucidating its potential biological activity and for the analysis of its chemical scaffold. This approach allows for the virtual screening of the compound against libraries of protein targets to identify potential binding partners and to understand the molecular basis of these interactions.

The process of ligand-protein interaction modeling for a scaffold like 2-Bromo-N-cyclopropylpropanamide would typically involve several key computational techniques:

Molecular Docking: This is a primary tool used to predict the preferred orientation of a ligand when bound to a protein target. The 2-Bromo-N-cyclopropylpropanamide molecule would be virtually "docked" into the binding site of a chosen protein. The algorithm would then calculate the binding affinity, or scoring function, which estimates the strength of the interaction. This process can be repeated for a large number of proteins to identify those with the highest affinity for the compound.

Pharmacophore Modeling: This technique focuses on identifying the essential three-dimensional arrangement of chemical features of the 2-Bromo-N-cyclopropylpropanamide scaffold that are responsible for its biological activity. These features include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. A pharmacophore model can then be used to search for other compounds with a similar arrangement of features, potentially leading to the discovery of new active molecules.

Molecular Dynamics (MD) Simulations: Following initial docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic representation of the interaction in a simulated physiological environment, allowing for the assessment of the stability of the binding pose and the conformational changes that may occur in both the ligand and the protein upon binding.

The analysis of the 2-Bromo-N-cyclopropylpropanamide scaffold through these computational methods would aim to identify key interacting residues within a protein's binding pocket. For example, the bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-protein binding. The cyclopropyl group might fit into a hydrophobic pocket, while the amide group could form crucial hydrogen bonds with the protein backbone or specific amino acid side chains.

The hypothetical data that would be generated from such a study is presented in the table below. This table illustrates the kind of information that would be sought in a typical ligand-protein interaction analysis for 2-Bromo-N-cyclopropylpropanamide with a hypothetical protein target.

| Computational Parameter | Hypothetical Value/Finding for 2-Bromo-N-cyclopropylpropanamide | Significance in Scaffold Analysis |

| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong predicted binding to the hypothetical target protein. |

| Key Interacting Residues | TYR 228, HIS 41, LEU 141 | Identifies the specific amino acids involved in the binding interaction. |

| Types of Interactions | Hydrogen bond with HIS 41, Pi-Pi stacking with TYR 228, Hydrophobic interaction with LEU 141 | Details the nature of the chemical forces holding the ligand in the binding site. |

| RMSD of Ligand (Å) | 1.2 | A low value from Molecular Dynamics simulations would suggest a stable binding pose. |

It is important to emphasize that the data presented in the table is purely illustrative of the type of results that would be obtained from a dedicated computational study. Currently, there is a lack of published research specifically detailing the ligand-protein interaction modeling of 2-Bromo-N-cyclopropylpropanamide. Future computational investigations are necessary to generate concrete data and to fully understand the therapeutic potential of this chemical scaffold.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The unique structural features of 2-bromo-N-cyclopropylpropanamide, namely the reactive α-bromo group and the strained cyclopropyl (B3062369) ring, make it a potential, though not widely documented, precursor for various nitrogen-containing heterocyclic systems. The presence of the amide nitrogen allows for its participation in intramolecular cyclization reactions, while the bromine atom serves as a leaving group for nucleophilic substitutions.

Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives

While direct synthesis of pyrrolidine or piperidine rings from 2-bromo-N-cyclopropylpropanamide is not prominently described in the literature, related methodologies suggest potential pathways. The formation of these saturated heterocycles often involves intramolecular cyclization. For instance, palladium-catalyzed C-H activation and subsequent amination of aliphatic amides have been utilized to construct γ-lactams (pyrrolidin-2-ones) and δ-lactams (piperidin-2-ones). nih.gov These lactams can then be reduced to the corresponding pyrrolidines and piperidines. Another general approach involves the intramolecular amination of substrates containing an amino group and an appropriate leaving group. nih.gov In principle, 2-bromo-N-cyclopropylpropanamide could be modified to incorporate a tethered nucleophile that could displace the bromide to form a five or six-membered ring.

Lactam and Cyclic Amide Formation

Lactams, or cyclic amides, are a cornerstone of many biologically active molecules. wikipedia.org Their synthesis can be achieved through various strategies, including the acid-catalyzed Beckmann rearrangement of oximes or the cyclization of amino acids. wikipedia.org A particularly relevant method involves the intramolecular nucleophilic substitution of haloamides. nih.gov In this context, the nitrogen of the amide can act as an internal nucleophile, displacing a halogen on an attached alkyl chain to form a ring.

For 2-bromo-N-cyclopropylpropanamide, an intramolecular reaction could theoretically lead to the formation of a highly strained β-lactam (azetidin-2-one) ring. This would involve the deprotonated amide nitrogen attacking the carbon bearing the bromine atom. However, the formation of such four-membered rings is often challenging. nih.gov A more plausible route to larger lactam systems, such as γ-lactams (pyrrolidin-2-ones), would necessitate a preliminary reaction to extend the carbon chain before a subsequent intramolecular cyclization. For example, C-H functionalization strategies have been developed for the direct synthesis of γ-lactams from N-acyl amino acids, which serve as both the directing group and the cyclization partner. nih.gov

Oxazole (B20620), Thiazole (B1198619), and Other Heteroaromatic Scaffolds

The synthesis of heteroaromatic systems like oxazoles and thiazoles typically involves the condensation of two different building blocks. A classic method for thiazole synthesis is the Hantzsch reaction, which involves the reaction of an α-haloketone with a thioamide. Similarly, oxazoles can be synthesized from α-haloketones and amides.

While 2-bromo-N-cyclopropylpropanamide is an α-bromoamide, its direct use in forming the core oxazole or thiazole ring is not a standard transformation. However, related α-bromo compounds are key reactants. For example, the reaction of α-bromoacetyl bromide with aniline (B41778) derivatives is a common method for preparing N-aryl-2-bromoacetamides, which are precursors for various heterocycles. nih.gov

A different synthetic strategy involves using bromocyclopropane (B120050) carboxamides in formal nucleophilic substitution reactions with azoles. In these reactions, a cyclopropene (B1174273) intermediate is formed via dehydrobromination, which is then attacked by a nitrogen nucleophile like pyrrole (B145914) or indole. acs.org This method, however, attaches a cyclopropyl group to a pre-existing heterocycle rather than forming the heterocyclic ring itself.

Preparation of Complex Aliphatic and Alicyclic Architectures

The cyclopropane (B1198618) moiety is a valuable structural motif in medicinal chemistry, imparting conformational rigidity and unique metabolic properties. 2-Bromo-N-cyclopropylpropanamide serves as a potential starting point for more complex molecules retaining this three-membered ring.

Stereoselective Synthesis of Substituted Amino Acids and Analogues

Cyclopropane-containing amino acids are important building blocks for creating conformationally constrained peptides. nih.gov The synthesis of these amino acids often requires multi-step procedures. For example, cyclopropane β-amino acid derivatives can be synthesized from cyclopropanone (B1606653) surrogates through an aza-Michael reaction. nih.gov

The α-bromo functionality of 2-bromo-N-cyclopropylpropanamide makes it a potential substrate for conversion into an α-amino acid derivative. A standard method for this transformation is the replacement of the bromine atom with an azide (B81097) group (via nucleophilic substitution with sodium azide), followed by reduction of the azide to an amine. masterorganicchemistry.com This would yield N-cyclopropylalanine. The stereochemistry of such a substitution would need careful control, as S_N2 reactions proceed with inversion of configuration. chemguide.co.ukwolfram.com

Cyclopropyl-Containing Alcohols, Amines, and Carboxylic Acids

The functional groups of 2-bromo-N-cyclopropylpropanamide can be manipulated to yield a variety of other cyclopropyl-containing compounds.

Cyclopropyl-Containing Amines: The amide functionality can be reduced to an amine. However, a more common route to cyclopropylamines involves the Curtius rearrangement of a cyclopropanecarboxylic acid azide or the Hofmann rearrangement of a cyclopropanecarboxamide. nih.gov General methods for preparing cyclopropylamines from carboxamides often employ titanium-based reagents. acs.org

Cyclopropyl-Containing Alcohols: The conversion of the amide to an alcohol is less direct. A potential route would involve hydrolysis of the amide to the corresponding carboxylic acid (2-bromopropanoic acid, with loss of the N-cyclopropyl group), followed by reduction. A more direct synthesis of cyclopropyl alcohols often utilizes methods like the Kulinkovich reaction on esters or lactones. organic-chemistry.org Manganese-catalyzed reactions of allylic alcohols can also produce cyclopropylmethanols, which can be further derivatized. nih.gov

Cyclopropyl-Containing Carboxylic Acids: Hydrolysis of the amide group in 2-bromo-N-cyclopropylpropanamide under acidic or basic conditions would yield 2-bromopropanoic acid, cleaving the N-cyclopropyl bond. To synthesize cyclopropane-containing carboxylic acids, a more typical approach starts with intermediates like cyclopropanecarbonitrile (B140667) or involves the cyclopropanation of an unsaturated ester followed by hydrolysis. nih.gov

Incorporation into Natural Product Analogues and Designed Scaffolds

The synthesis of natural product analogues is a cornerstone of medicinal chemistry, aimed at simplifying complex natural structures while retaining or improving their biological activity. rsc.org The incorporation of small, constrained building blocks like 2-Bromo-N-cyclopropylpropanamide can be a key strategy in this process. The N-cyclopropyl amide moiety is a recognized pharmacophore found in numerous bioactive molecules, valued for the conformational rigidity and metabolic stability it imparts. mdpi.comnih.gov The α-bromo functionality serves as a versatile synthetic handle for elaboration.

A primary synthetic application of 2-Bromo-N-cyclopropylpropanamide would be as an electrophile in alkylation reactions. The bromine atom, situated alpha to the electron-withdrawing carbonyl group, is readily displaced by a wide range of nucleophiles. This allows for the direct attachment of the N-cyclopropylpropanamide fragment to a core scaffold of a natural product analogue.

Synthetic Strategies and Applications:

N-Alkylation and C-Alkylation: In the synthesis of peptide or alkaloid analogues, the nitrogen or α-carbon of amino acid residues, or other nucleophilic sites within a core structure, can be alkylated with 2-Bromo-N-cyclopropylpropanamide. This introduces the N-cyclopropylamide motif, which can modulate the pharmacological properties of the parent molecule.

Heterocycle Formation: The compound can serve as a precursor for various heterocyclic systems. For instance, reaction with a dinucleophile, such as a substituted hydrazine (B178648) or thiourea, could lead to the formation of five or six-membered heterocyclic rings, which are common frameworks in natural products. nih.gov

Radical Addition: The carbon-bromine bond can participate in radical-mediated reactions, allowing for the formation of carbon-carbon bonds under conditions complementary to ionic reactions.

While direct examples employing 2-Bromo-N-cyclopropylpropanamide are not prominent in the literature, the utility of related α-halo amides in constructing complex molecules is well-established. These precedents strongly support the potential of 2-Bromo-N-cyclopropylpropanamide as a tool for modifying and creating analogues of natural products, thereby generating novel structures for biological screening.

Chemical Design of Scaffold Libraries for Structure-Activity Relationship Studies

The generation of chemical libraries with high structural diversity is crucial for the discovery of new bioactive compounds. semanticscholar.orgenamine.netenamine.net Diversity-oriented synthesis (DOS) aims to produce a wide range of molecular skeletons from a common starting material, a role for which 2-Bromo-N-cyclopropylpropanamide is theoretically well-suited. frontiersin.org Its simple structure contains two key points for diversification: the reactive α-bromo position and the N-cyclopropyl amide group.

A library based on this scaffold could be designed to explore chemical space systematically. The central strategy would involve a "build/couple/pair" approach. frontiersin.org

Build: The starting material is 2-Bromo-N-cyclopropylpropanamide.

Couple: The bromine atom is the primary site for diversification. A wide array of nucleophiles can be used to generate a library of derivatives with varying substituents at the α-position. This can be achieved through high-throughput parallel synthesis.

Pair: Further complexity can be introduced through subsequent reactions on the newly introduced functional groups or on the amide itself.

The table below illustrates a hypothetical reaction matrix for generating a diverse chemical library from 2-Bromo-N-cyclopropylpropanamide. This approach focuses on creating a variety of molecular shapes and functional group displays for structure-activity relationship (SAR) studies.

| Reaction Type | Reagent Class | Resulting Structure/Motif | Source of Diversity |

| Nucleophilic Substitution | Amines, Thiols, Alcohols, Carboxylates | α-Amino, α-Thio, α-Oxy, or α-Acyloxy amides | A wide variety of commercially available R-NH2, R-SH, R-OH, R-COOH |

| Carbon-Carbon Bond Formation | Organometallic reagents (e.g., Grignards, organocuprates), Enolates | α-Alkylated or α-arylated amides | Diverse alkyl, aryl, or vinyl groups from the organometallic or enolate precursor |

| Cyclization Reactions | Intramolecular nucleophiles (e.g., tethered amines or alcohols) | Lactams, cyclic ethers, or other heterocyclic systems | Nature of the tether and the cyclization conditions |

| Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Amines (Buchwald-Hartwig), Alkynes (Sonogashira) | α-Aryl, α-amino, or α-alkynyl amides | Broad scope of coupling partners available for these reactions |

By employing these varied synthetic strategies, a single, simple starting material like 2-Bromo-N-cyclopropylpropanamide can give rise to a vast and diverse library of compounds. nih.gov The focus of such a library would be to systematically vary the steric and electronic properties around the core N-cyclopropylpropanamide scaffold, providing a powerful tool for probing molecular interactions and driving medicinal chemistry programs. The enzymatic synthesis of cyclopropane building blocks has also been explored as a method to generate stereopure and diverse molecules for drug discovery. nih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Bromo N Cyclopropylpropanamide and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Monitoring and Mechanistic Studies

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of 2-Bromo-N-cyclopropylpropanamide, providing exact mass measurements that can confirm the elemental composition of the molecule and its fragments. This precision is invaluable for distinguishing between compounds with similar nominal masses and for identifying unknown byproducts in a reaction mixture.

A primary fragmentation pathway for amides in mass spectrometry involves the cleavage of the amide bond (N-CO) unl.ptnih.gov. For 2-Bromo-N-cyclopropylpropanamide, this would result in the formation of a resonance-stabilized acylium ion. The presence of the bromine atom introduces a characteristic isotopic pattern, as bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. This results in two peaks of almost equal intensity for any fragment containing a bromine atom, separated by two mass-to-charge units (m/z).

Plausible Fragmentation of 2-Bromo-N-cyclopropylpropanamide:

| Fragment Ion | Proposed Structure | m/z (for 79Br/81Br) |

| Molecular Ion [M]+ | C6H10BrNO+ | 190.99/192.99 |

| [M-Br]+ | C6H10NO+ | 112.08 |

| [C3H5NCO]+ | Cyclopropyl (B3062369) isocyanate ion | 83.04 |

| [C3H5]+ | Cyclopropyl cation | 41.04 |

| [CH3CHBr]+ | 1-Bromoethyl cation | 106.96/108.96 |

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of ions by inducing fragmentation and analyzing the resulting product ions nationalmaglab.org. In a typical MS/MS experiment, the molecular ion of 2-Bromo-N-cyclopropylpropanamide would be isolated in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. These product ions are then analyzed in a second mass analyzer, generating a product ion spectrum.

This technique is particularly useful for differentiating isomers. For instance, if a synthetic procedure could potentially yield both 2-Bromo-N-cyclopropylpropanamide and its isomer, 1-Bromo-N-cyclopropylpropanamide, MS/MS could distinguish between them based on their unique fragmentation patterns.

Isotopic labeling is a powerful technique for tracing the fate of atoms through a chemical reaction, thereby elucidating the reaction mechanism. In the context of 2-Bromo-N-cyclopropylpropanamide, stable isotopes such as deuterium (2H), carbon-13 (13C), and nitrogen-15 (15N) can be incorporated into the molecule at specific positions.

For example, to investigate a suspected rearrangement during a synthetic step, one could synthesize 2-Bromo-N-cyclopropylpropanamide with a 13C label at the carbonyl carbon. By analyzing the product mixture using HRMS, the position of the 13C label in the final products and any byproducts can be determined. This information would provide direct evidence for or against the proposed rearrangement mechanism. The use of isotopic labeling in conjunction with mass spectrometry allows for the unambiguous tracking of atoms and bonds throughout a chemical transformation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Bromo-N-cyclopropylpropanamide and its derivatives, advanced NMR methods provide detailed information about the connectivity of atoms and their spatial relationships.

While one-dimensional (1D) NMR spectra (1H and 13C) provide fundamental information about the chemical environment of the nuclei, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques overcome this limitation by spreading the signals across two frequency axes, revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Bromo-N-cyclopropylpropanamide, COSY would show correlations between the proton on the α-carbon and the methyl protons, as well as among the protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly 13C. This allows for the unambiguous assignment of the carbon signals in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of a molecule. For instance, an HMBC spectrum of 2-Bromo-N-cyclopropylpropanamide would show a correlation between the N-H proton and the carbonyl carbon, as well as the carbons of the cyclopropyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This is crucial for determining the stereochemistry and conformation of a molecule.

Hypothetical 1H and 13C NMR Chemical Shift Assignments for 2-Bromo-N-cyclopropylpropanamide:

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C=O | - | ~170 |

| CH-Br | ~4.5 (quartet) | ~45 |

| CH3 | ~1.8 (doublet) | ~20 |

| N-H | ~8.0 (broad singlet) | - |

| Cyclopropyl-CH | ~2.7 (multiplet) | ~25 |

| Cyclopropyl-CH2 | ~0.5-0.8 (multiplets) | ~5 |

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in the solid state. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs of an active pharmaceutical ingredient can have different physical properties, such as solubility and bioavailability.

For 2-Bromo-N-cyclopropylpropanamide, 13C cross-polarization magic-angle spinning (CP/MAS) ssNMR could be used to identify and differentiate between potential polymorphic forms irispublishers.comresearchgate.netnih.gov. Each polymorph would give a unique ssNMR spectrum due to differences in the local chemical environments and intermolecular interactions in the crystal lattice. The chemical shifts of the cyclopropyl group, in particular, can be sensitive to the crystalline environment irispublishers.com. Furthermore, ssNMR can be used to monitor the progress of solid-state reactions in real-time, providing valuable kinetic and mechanistic information.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For a chiral molecule like 2-Bromo-N-cyclopropylpropanamide, X-ray crystallography can be used to determine its absolute configuration (the R or S configuration at the stereocenter). This is crucial for understanding its biological activity, as different enantiomers can have vastly different pharmacological effects.

Furthermore, X-ray crystallography provides invaluable information about the preferred conformation of the molecule in the solid state. Studies on related N-cyclopropyl amides have revealed interesting conformational features, such as the preference for an ortho conformation around the N-cyclopropyl bond. This technique can elucidate the intramolecular and intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical aspect of stereoselective synthesis and the characterization of chiral compounds. For 2-Bromo-N-cyclopropylpropanamide, a combination of chiral chromatography and spectroscopic methods provides a robust framework for quantifying the distribution of its enantiomers.